N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to an isoxazole ring and a 4-methoxyphenyl sulfonyl-propanamide chain. This structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S/c1-23-10-2-4-11(5-3-10)26(21,22)9-7-13(20)17-15-19-18-14(24-15)12-6-8-16-25-12/h2-6,8H,7,9H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQJLBQTXQHGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that integrates multiple heterocyclic structures, specifically isoxazole and oxadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Isoxazole Formation : The isoxazole ring can be synthesized through the cyclization of hydroxylamine with a suitable β-ketoester or β-diketone.
- Oxadiazole Formation : The oxadiazole ring is formed via the cyclization of a hydrazine derivative with carboxylic acid derivatives.
- Coupling Reaction : The final step involves coupling the oxadiazole derivative with the sulfonamide group using acetic anhydride and a catalyst.
Biological Evaluation
Recent studies have focused on evaluating the biological activity of this compound across various assays. The following table summarizes key findings from relevant research:
Antimicrobial Activity
The antimicrobial evaluation indicates that compounds derived from isoxazole and oxadiazole structures exhibit promising activity against several bacterial strains. For instance, N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides were noted for their strong antimicrobial effects, particularly against Gram-positive bacteria .
Anticancer Properties
Research has shown that derivatives of this compound demonstrate anticancer potential by inducing apoptosis in various cancer cell lines. For example, studies indicated that specific analogs could inhibit cell proliferation effectively while sparing normal cells .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as CYP17A1, which plays a role in steroid hormone synthesis.
- Receptor Interaction : It may interact with specific receptors or proteins within cellular pathways that regulate apoptosis and cell growth.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can influence ROS levels, contributing to their cytotoxic effects against cancer cells.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Case Study 1 : A study evaluated its effects on human cancer cell lines where it demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
- Case Study 2 : Another investigation focused on its antimicrobial properties against resistant strains of bacteria, revealing significant inhibition at concentrations as low as 10 µM.
Scientific Research Applications
Medicinal Chemistry
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various bacterial and fungal strains. For instance, derivatives of isoxazole-substituted oxadiazoles exhibited significant activity against pathogens like Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Research indicates that compounds containing isoxazole and oxadiazole moieties can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. Studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation.
Biological Studies
The compound is also being evaluated for its biological interactions:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.
- Receptor Modulation : The structural features may allow it to interact with receptors in the central nervous system, suggesting possible neuroprotective effects.
Material Science
In addition to its biological applications, this compound can serve as a building block in the synthesis of advanced materials:
- Polymer Development : Its unique chemical properties enable the design of polymers with specific functionalities, such as enhanced thermal stability or electrical conductivity.
- Coatings : The sulfonamide group may impart desirable properties to coatings used in various industrial applications.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in heterocyclic cores, substituents, and sulfonyl/sulfanyl groups. Below is a detailed comparison:
Oxadiazole Derivatives with Piperidinyl and Sulfonyl Groups
-
- Structure: 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide.
- Properties: Yield (89%), m.p. (104–106°C), HRMS-confirmed molecular formula.
- Comparison: Replacing the isoxazole with a piperidinyl group introduces conformational flexibility but reduces aromatic interactions. The thioether linker (-S-) may decrease oxidative stability compared to the sulfonyl (-SO₂-) group in the target compound .
-
- Structure: N-(2-Methoxyphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide.
- Properties: Yield (78%), m.p. (108–110°C), C₂₄H₂₈N₄O₅S₂.
- Comparison: The 2-methoxyphenyl substituent may sterically hinder binding compared to the isoxazole in the target compound. The thioether linkage also differentiates its reactivity .
Thiazole-Linked Oxadiazole Derivatives
- Compound 8d ():
- Structure: 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide.
- Properties: m.p. (135–136°C), C₁₅H₁₄N₄O₂S₂.
- Comparison: Replacing isoxazole with a thiazole ring alters electronic properties (thiazole is more electron-deficient). The sulfanyl (-S-) linker may reduce metabolic stability compared to the sulfonyl group .
Chlorophenyl-Sulfonyl Derivatives
- Compound Series 7a–q (): Structure: N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide.
Benzodioxol-Substituted Analogs
- Compound 922090-63-9 (): Structure: N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-((4-methoxyphenyl)sulfonyl)propanamide. Properties: Molecular formula (C₁₉H₁₇N₃O₇S), molecular weight (431.4).
Data Tables for Key Comparisons
Table 1: Physical and Structural Properties of Selected Analogs
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Synthetic Yields : Compounds with piperidinyl-oxadiazole cores (e.g., 8g, 8m) exhibit high yields (~80–89%), suggesting robust synthetic routes .
- Thermal Stability : Higher melting points in thiazole-linked compounds (e.g., 8d at 135–136°C) may correlate with crystalline packing efficiency .
- Biological Relevance : The 4-chlorophenyl sulfonyl series (7a–q) was specifically designed for Alzheimer’s disease, highlighting the role of substituents in target specificity .
- Structural Optimization : Replacing sulfanyl with sulfonyl groups (as in the target compound) could balance stability and reactivity for drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide?
- Methodology : The compound’s synthesis involves three core steps:
Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids using POCl₃ (e.g., reflux at 90°C for 3 hours) .
Sulfonylation : Reacting the oxadiazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
Isoxazole coupling : Introducing the isoxazole moiety via nucleophilic substitution or Huisgen cycloaddition, optimized under reflux conditions with ethanol/water mixtures .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.3–8.1 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z corresponding to the molecular formula) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical methods :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30) to assess purity (>95%).
- Melting point : Compare observed values (e.g., 110–112°C for similar sulfonamide derivatives) with literature data .
- Spectroscopy : IR spectra for sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonamide bond formation?
- Critical factors :
- Base selection : Pyridine outperforms triethylamine in suppressing side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Solvent polarity : Dichloromethane (DCM) enhances reactivity compared to THF due to better sulfonyl chloride solubility .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine prevents excess reagent waste .
- Troubleshooting : Low yields (<50%) may indicate moisture sensitivity; use anhydrous conditions and molecular sieves.
Q. What strategies resolve contradictions in spectroscopic data for isoxazole-containing analogs?
- Case study : Discrepancies in ¹H NMR chemical shifts (e.g., isoxazole protons at δ 7.95 vs. δ 8.13 ppm) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism .
- Resolution :
- Perform variable-temperature NMR to identify dynamic equilibria.
- Validate assignments via 2D-COSY or HSQC experiments .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Approach :
Molecular docking : Use AutoDock Vina to predict binding affinities for targets like DPP-4 (dipeptidyl peptidase-4) or kinase enzymes .
QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the 4-methoxyphenyl ring) with activity trends .
- Validation : Synthesize top-scoring virtual hits and test in enzymatic assays (e.g., IC₅₀ values for kinase inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
